molecular formula C26H25ClN2O5S B2391960 N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide CAS No. 847487-82-5

N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide

Cat. No.: B2391960
CAS No.: 847487-82-5
M. Wt: 513.01
InChI Key: JCXLHALTYWKRJT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a useful research compound. Its molecular formula is C26H25ClN2O5S and its molecular weight is 513.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A derivative closely related to the compound , synthesized by Nguyen et al. (2018), involved the reaction of o-aminothiophenol with another complex compound, showcasing a method for creating benzothiazepine derivatives which could potentially be applied to the synthesis of N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide. This process and the structural determination through IR, 1H-NMR, 13C-NMR, and HR-MS spectral data, provide a foundation for understanding the chemical properties and potential applications of similar compounds in scientific research (C. T. Nguyen, H. Bui, & D. H. Nguyen, 2018).

Antimicrobial Activity

Research on substituted dibenzo[b,f][1,4]thiazepines analogs, which share a structural resemblance with the compound of interest, has shown that these derivatives exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of a 2-chloro N-phenylacetamide moiety, similar to the chlorophenyl group in N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide, suggests potential antimicrobial applications for the compound (J. H. Tailor, Priti C. Patel, & G. Malik, 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

In a study by Mary et al. (2020), benzothiazolinone acetamide analogs, with structural features similar to N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide, were analyzed for their photochemical and thermochemical properties. The study suggested potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies highlighted the compounds' interactions with Cyclooxygenase 1 (COX1), indicating potential biological relevance in ligand-protein interactions (Y. Mary, Gozde Yalcin, et al., 2020).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5S/c1-32-20-11-16(12-21(33-2)26(20)34-3)23-14-25(31)29(19-9-4-5-10-22(19)35-23)15-24(30)28-18-8-6-7-17(27)13-18/h4-13,23H,14-15H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLHALTYWKRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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